

comprehensive literature review of tetraacetyl diborate research

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Compound of Interest

Compound Name: Tetraacetyl diborate

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Tetraacetyl Diborate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraacetyl diborate (TADB), with the chemical formula $C_8H_{12}B_2O_9$, is a unique organoboron compound that has garnered interest in synthetic chemistry due to its versatile reactivity.^[1] First discovered in the 1950s during attempts to synthesize boron triacetate, TADB is a stable, crystalline solid that serves as a valuable reagent and catalyst in a variety of organic transformations.^{[2][3]} Its structure features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.^[1] This arrangement confers upon TADB its characteristic properties as both an efficient acetylating agent and a mild Lewis acid catalyst.^{[1][4]} This technical guide provides a comprehensive overview of the research on **tetraacetyl diborate**, including its synthesis, physicochemical and spectroscopic properties, and its applications in organic synthesis, with a focus on amidation and cycloaddition reactions.

Physicochemical and Spectroscopic Properties

Tetraacetyl diborate is a colorless, needle-like crystalline solid with a melting point of 147 °C.^{[3][4]} It is soluble in most organic solvents, which facilitates its use in a wide range of reaction

conditions.[3] A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of **Tetraacetyl Diborate**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₂ B ₂ O ₉	[5]
Molar Mass	273.80 g/mol	[5]
Appearance	Colorless needles	[3]
Melting Point	147 °C	[3][4]
Solubility	Soluble in most organic solvents	[3]
IR Absorption (cm ⁻¹)	~1740 (C=O, acetyl), 950-1050 (B-O-B bridge)	[4]
¹¹ B NMR	Expected in the borate ester region (+12 to -8 ppm)	[6]
¹ H NMR	Expected signal for methyl protons of acetate groups	-
¹³ C NMR	Expected signals for methyl and carbonyl carbons of acetate groups	-
Mass Spectrometry	Monoisotopic Mass: 274.0667423 Da	[5]

Note: While specific experimental NMR data for **tetraacetyl diborate** is not readily available in the reviewed literature, the expected chemical shift regions are provided based on the known structure and data for similar borate compounds.

Synthesis of Tetraacetyl Diborate

The most common and well-established method for the synthesis of **tetraacetyl diborate** is the reaction of boric acid with acetic anhydride.^[2]^[3] The reaction is typically carried out at a moderate temperature, and the product can be isolated by crystallization.

Experimental Protocol: Synthesis from Boric Acid and Acetic Anhydride

Materials:

- Boric acid (H_3BO_3)
- Acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$)
- Nitrogen gas supply
- Reaction flask with a condenser and magnetic stirrer
- Heating mantle or oil bath

Procedure:

- In a flame-dried reaction flask under a nitrogen atmosphere, combine boric acid and a molar excess of acetic anhydride (a 2:5 molar ratio of boric acid to acetic anhydride is stoichiometrically required).^[3]
- Heat the reaction mixture to approximately 75 °C with constant stirring.^[3]
- Maintain the reaction at this temperature until the boric acid has completely dissolved and the reaction is deemed complete.
- Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.
- Collect the colorless, needle-like crystals of **tetraacetyl diborate** by filtration.
- Wash the crystals with a cold, dry, non-polar solvent to remove any residual acetic acid and anhydride.

- Dry the product under vacuum to obtain pure **tetraacetyl diborate**.

A continuous process for the industrial-scale synthesis of **tetraacetyl diborate** has also been patented, which reports yields as high as 93.5%.

The logical workflow for the synthesis and purification of **tetraacetyl diborate** is depicted in the following diagram.

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